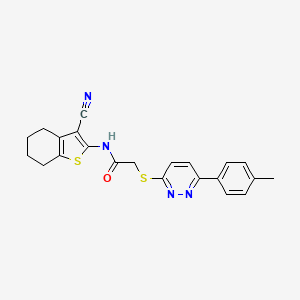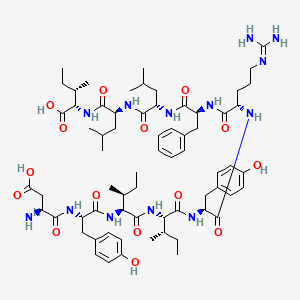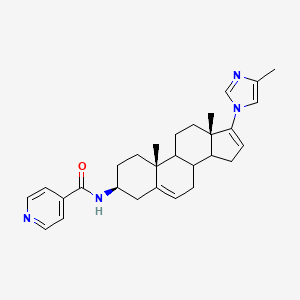
9-epi-Blumenol C |A-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-epi-Blumenol C is a naturally occurring compound that belongs to the class of megastigmane glucosides. It is an epimer of blumenol C, differing in the configuration at the C-9 position. This compound has been isolated from various plant species and is known for its allelopathic properties, which means it can influence the growth and development of neighboring plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-epi-Blumenol C typically involves the isolation from natural sources rather than synthetic routes. It has been isolated from the leaves of Metasequoia glyptostroboides through a series of chromatographic steps. The process includes the extraction of the leaves with aqueous methanol, followed by purification using silica gel chromatography .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for 9-epi-Blumenol C. The compound is primarily obtained through natural extraction processes from plant sources.
Chemical Reactions Analysis
Types of Reactions
9-epi-Blumenol C can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of 9-epi-Blumenol C include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of 9-epi-Blumenol C depend on the specific reaction conditions. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols.
Scientific Research Applications
9-epi-Blumenol C has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of megastigmane glucosides and their derivatives.
Biology: The compound is studied for its allelopathic effects, which can influence plant growth and development.
Mechanism of Action
The mechanism of action of 9-epi-Blumenol C involves its interaction with specific molecular targets and pathways. In plants, it exerts its allelopathic effects by inhibiting the growth of neighboring plants through the release of allelopathic substances into the soil. This inhibition is achieved by interfering with the metabolic processes of the target plants, leading to reduced growth and development .
Comparison with Similar Compounds
Similar Compounds
Blumenol C: The parent compound of 9-epi-Blumenol C, differing in the configuration at the C-9 position.
Byzantionoside B: Another epimer of blumenol C, with a different stereochemistry at the C-9 position.
Uniqueness
9-epi-Blumenol C is unique due to its specific stereochemistry, which influences its biological activity and interactions with other molecules. Its allelopathic properties and potential anti-inflammatory effects make it a compound of interest in various fields of research.
Properties
Molecular Formula |
C19H32O7 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(4R)-3,5,5-trimethyl-4-[(3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13-,14+,15+,16-,17+,18+/m0/s1 |
InChI Key |
NYLNHNDMNOPWAZ-CODAKJSOSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@H]1CC[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)
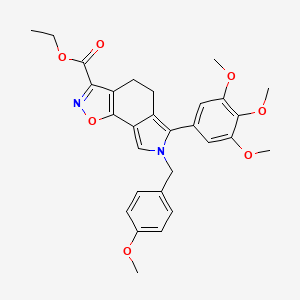

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12394650.png)

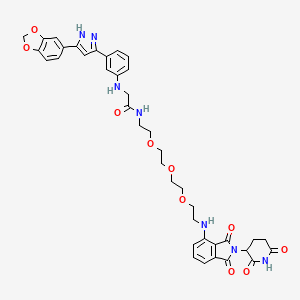
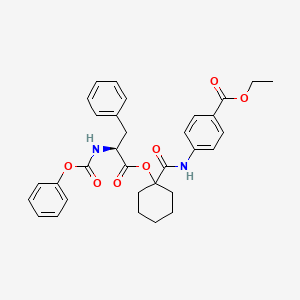
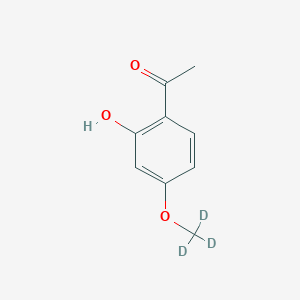
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)


